(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine
CAS No.: 2098120-94-4
Cat. No.: VC3194703
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098120-94-4 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | [3-(cyclobutylmethoxy)pyridin-2-yl]methanamine |
| Standard InChI | InChI=1S/C11H16N2O/c12-7-10-11(5-2-6-13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,7-8,12H2 |
| Standard InChI Key | HRDGHXVCOHCONJ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)COC2=C(N=CC=C2)CN |
| Canonical SMILES | C1CC(C1)COC2=C(N=CC=C2)CN |
Introduction
Chemical Structure and Properties
(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine is characterized by a pyridine ring with two key functional groups: a cyclobutylmethoxy substituent at position 3 and a methanamine group at position 2. This arrangement creates a molecule with both potential hydrogen bonding capabilities and hydrophobic interactions that may be relevant to biological activity.
Molecular Characteristics
The compound possesses specific physicochemical properties that define its chemical behavior, as detailed in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 2098120-94-4 |
| IUPAC Name | [3-(cyclobutylmethoxy)pyridin-2-yl]methanamine |
Table 1: Basic molecular characteristics of (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine
Chemical Identifiers
For precise identification in chemical databases and literature, the compound is associated with the following standardized chemical identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C11H16N2O/c12-7-10-11(5-2-6-13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,7-8,12H2 |
| Standard InChIKey | HRDGHXVCOHCONJ-UHFFFAOYSA-N |
Table 2: Chemical identifiers for (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine
Structural Features
The structural configuration includes three key components that contribute to its chemical properties:
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A pyridine ring forming the core structure
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A cyclobutylmethoxy substituent (-OCH2-cyclobutyl) at position 3
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A methanamine group (-CH2NH2) at position 2
This specific arrangement creates multiple sites for potential molecular interactions, including:
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The basic pyridine nitrogen (hydrogen bond acceptor)
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The ether oxygen in the cyclobutylmethoxy group (hydrogen bond acceptor)
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The primary amine (hydrogen bond donor and acceptor)
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The cyclobutyl ring (hydrophobic interactions)
Synthesis Methods
Reductive Amination Approaches
Patent literature suggests that reductive amination reactions could be applicable for synthesizing pyridin-2-yl-methylamine derivatives . This approach typically involves:
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Reaction of a carbonyl compound with an amine in the presence of a reducing agent
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Formation of a new carbon-nitrogen bond through reduction of the initial imine intermediate
According to patent information, such reactions can be advantageously conducted in alcoholic media, particularly methanol, with the reaction medium rendered basic by the addition of an organic tertiary amine base such as 1,4-diazabicyclo octane (DABCO) . The reducing environment is typically achieved using a boron hydride, with sodium cyanoborohydride (NaBH3CN) being commonly employed .
Physical Properties
Limited specific information about the physical properties of (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine is available in the current literature. Based on its structure and molecular characteristics, some properties can be inferred:
Physical State and Solubility
As an organic compound with a molecular weight of 192.26 g/mol, (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine would likely exist as a solid at room temperature. The compound contains both polar functional groups (amine, ether, and pyridine nitrogen) and nonpolar regions (cyclobutyl ring and aromatic system), suggesting moderate solubility in polar organic solvents such as alcohols and potentially limited water solubility.
Chemical Stability
Biological Activity and Applications
Comparison with Similar Pyridine Derivatives
Pyridine derivatives as a class are known for their diverse pharmacological profiles. Similar compounds have demonstrated various biological activities, including:
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Antimicrobial effects: Inhibition of bacterial, fungal, or viral growth
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Anti-inflammatory properties: Reduction of inflammatory responses
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Neuroprotective effects: Protection of neuronal cells from damage
Patent literature indicates that related pyridin-2-yl-methylamine derivatives can be useful as drugs, particularly as antidepressants and analgesics . This suggests that (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine might exhibit similar therapeutic properties, although specific studies would be needed to confirm this.
Structure-Activity Relationships
The biological activity of pyridine derivatives is highly dependent on their substitution pattern. In the case of (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine:
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The pyridine ring serves as a rigid scaffold that positions the functional groups in specific spatial orientations
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The cyclobutylmethoxy group introduces steric bulk and hydrophobicity, potentially influencing lipophilicity and membrane permeability
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The methanamine group can participate in hydrogen bonding and may be involved in specific interactions with target proteins
Understanding these structure-activity relationships could guide the development of related compounds with optimized biological activities.
Research Applications
Medicinal Chemistry
The primary application of (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine appears to be in medicinal chemistry research. Its unique structure makes it valuable for:
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Structure-activity relationship studies to understand how specific functional groups influence biological activity
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Development of potential drug candidates targeting specific biological pathways
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Use as a building block for the synthesis of more complex molecules with therapeutic potential
Comparative Analysis with Related Compounds
To better understand the potential significance of (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine, Table 3 provides a comparison with a structurally related compound:
| Property | (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine | (R)-cyclobutyl(pyridin-3-yl)methanamine |
|---|---|---|
| Molecular Formula | C11H16N2O | C10H14N2 |
| Molecular Weight | 192.26 g/mol | 162.23 g/mol |
| Structural Features | Pyridine with cyclobutylmethoxy at position 3, methanamine at position 2 | Pyridine with cyclobutyl and amine at position 3 |
| CAS Number | 2098120-94-4 | 1335461-14-7 |
Table 3: Comparison of (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine with a related compound
While these compounds share some structural similarities, including a pyridine core and cyclobutyl elements, they differ in the specific arrangement and connectivity of these groups, which would likely result in different chemical and biological properties.
Current Research Status and Future Directions
Knowledge Gaps
Based on the available literature, several knowledge gaps exist regarding (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine:
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Comprehensive physical property data
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Optimized synthesis protocols with yield and purity information
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Detailed biological activity profiles
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Toxicological assessment
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Specific therapeutic applications
These gaps represent opportunities for further research to more fully characterize this compound and explore its potential applications.
Future Research Directions
Future research on (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine could focus on several areas:
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Development of efficient and scalable synthesis methods
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Comprehensive characterization of physical and chemical properties
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Screening for biological activities across different assay systems
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Investigation of structure-activity relationships through the synthesis and testing of structural analogs
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Exploration of potential applications in specific therapeutic areas
Such research would contribute to our understanding of this compound and its potential value in chemical and pharmaceutical applications.
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